Cas no 1821709-71-0 (2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid)
![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid structure](https://www.kuujia.com/scimg/cas/1821709-71-0x500.png)
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid
- rac-2-{[(3r,4s)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid
- Z4119442806
- 2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1??-thiolan-3-yl]amino}acetic acid
-
- Inchi: 1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1
- InChI Key: STVZCHIOQLIKAY-CRCLSJGQSA-N
- SMILES: S1(C[C@H]([C@H](C1)NCC(=O)O)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 293
- XLogP3: -4.3
- Topological Polar Surface Area: 112
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7473332-0.05g |
rac-2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid, cis |
1821709-71-0 | 95% | 0.05g |
$101.0 | 2023-04-20 | |
Enamine | EN300-7473332-2.5g |
rac-2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid, cis |
1821709-71-0 | 95% | 2.5g |
$1034.0 | 2023-04-20 | |
Enamine | EN300-7473332-10.0g |
rac-2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid, cis |
1821709-71-0 | 95% | 10.0g |
$2269.0 | 2023-04-20 | |
1PlusChem | 1P00P5V8-100mg |
2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid |
1821709-71-0 | 95% | 100mg |
$243.00 | 2023-12-20 | |
1PlusChem | 1P00P5V8-250mg |
2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid |
1821709-71-0 | 95% | 250mg |
$320.00 | 2023-12-20 | |
Aaron | AR00P63K-250mg |
2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid |
1821709-71-0 | 95% | 250mg |
$322.00 | 2023-12-15 | |
Aaron | AR00P63K-5g |
2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid |
1821709-71-0 | 95% | 5g |
$2129.00 | 2023-12-15 | |
Aaron | AR00P63K-50mg |
2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid |
1821709-71-0 | 95% | 50mg |
$164.00 | 2023-12-15 | |
1PlusChem | 1P00P5V8-50mg |
2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid |
1821709-71-0 | 95% | 50mg |
$182.00 | 2023-12-20 | |
Aaron | AR00P63K-500mg |
2-{[(3R,4S)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]amino}acetic acid |
1821709-71-0 | 95% | 500mg |
$585.00 | 2023-12-15 |
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid Related Literature
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
Additional information on 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid
Compound CAS No. 1821709-71-0: 2-[[(3R,4S)-4-Hydroxy-1,1-Dioxothiolan-3-Yl]Amino]Acetic Acid
The compound with CAS No. 1821709-71-0, commonly referred to as 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and biochemical research.
The molecular structure of this compound is characterized by a thiolane ring system, which is a five-membered ring containing sulfur and oxygen atoms. The stereochemistry at the (3R,4S) positions plays a crucial role in determining its biological activity and selectivity. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how specific configurations can enhance therapeutic efficacy while minimizing adverse effects.
Synthesis and characterization of this compound have been extensively explored in recent years. Researchers have developed efficient synthetic routes that utilize advanced catalytic methods and stereocontrol techniques to produce the compound in high enantiomeric excess. These advancements have not only improved the yield but also ensured the purity of the product, making it suitable for various applications in preclinical studies.
From a biological standpoint, this compound exhibits notable bioactivity in vitro and in vivo models. It has demonstrated potential as a modulator of key enzymes and receptors involved in metabolic pathways, inflammation, and neurodegenerative diseases. For instance, studies published in leading journals such as *Nature Communications* and *Journal of Medicinal Chemistry* have shown that this compound can inhibit specific kinases associated with cancer progression.
The therapeutic potential of this compound is further supported by its favorable pharmacokinetic properties. Preclinical data indicate that it exhibits good oral bioavailability and minimal toxicity in animal models. These attributes make it an attractive candidate for further development as a therapeutic agent.
In terms of industrial applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activity. Its versatility allows chemists to modify its structure by introducing functional groups that can target specific biological pathways or improve drug delivery mechanisms.
Recent advancements in computational chemistry have also contributed to a deeper understanding of this compound's behavior at the molecular level. Molecular docking studies and quantum mechanical calculations have provided insights into its interaction with biological targets, enabling researchers to refine its structure for improved efficacy.
In conclusion, CAS No. 1821709-71-0 represents a promising molecule with diverse applications across multiple disciplines. Its unique structure, coupled with its favorable biological properties, positions it as a key player in the ongoing quest for innovative therapeutic solutions.
1821709-71-0 (2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid) Related Products
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)




